1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide

Lipophilicity logP Membrane permeability

1-Isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide (CAS 2098012-00-9, MF C₁₀H₁₄N₄O, MW 206.24 g/mol) is a synthetic heterocyclic compound comprising a fused imidazo[1,2-b]pyrazole core with a primary carboxamide substituent at the 6-position and an isobutyl group at N1. This scaffold has attracted interest in medicinal chemistry as a non-classical isostere of indole and as a versatile intermediate for kinase inhibitor discovery, with several imidazo[1,2-b]pyrazole carboxamide derivatives reported as anticancer and anti-inflammatory agents.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
Cat. No. B13347045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(C)CN1C=CN2C1=CC(=N2)C(=O)N
InChIInChI=1S/C10H14N4O/c1-7(2)6-13-3-4-14-9(13)5-8(12-14)10(11)15/h3-5,7H,6H2,1-2H3,(H2,11,15)
InChIKeyVFZKQPXMJCHVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide: Compound Profile and Procurement-Relevant Identity


1-Isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide (CAS 2098012-00-9, MF C₁₀H₁₄N₄O, MW 206.24 g/mol) is a synthetic heterocyclic compound comprising a fused imidazo[1,2-b]pyrazole core with a primary carboxamide substituent at the 6-position and an isobutyl group at N1 . This scaffold has attracted interest in medicinal chemistry as a non-classical isostere of indole and as a versatile intermediate for kinase inhibitor discovery, with several imidazo[1,2-b]pyrazole carboxamide derivatives reported as anticancer and anti-inflammatory agents [1].

Why 1-Isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide Cannot Be Interchanged with Other Imidazo[1,2-b]pyrazole Carboxamides


Within the imidazo[1,2-b]pyrazole-6-carboxamide family, N1-substituent identity critically governs lipophilicity, membrane permeability, target engagement, and synthetic tractability. The isobutyl group at N1 differentiates this compound from its N1-unsubstituted parent (1H-imidazo[1,2-b]pyrazole-6-carboxamide, MW 150.14), its smaller N1-ethyl analog (MW 178.19), and its branched N1-isopropyl congener (MW 192.22) . Increased logP (~2.3) relative to the parent core is predicted to favor passive membrane diffusion, while the branched alkyl chain provides a distinct steric footprint that may alter binding-site complementarity relative to linear or cyclic N1-substituted comparators . These physicochemical differences preclude simple functional interchange in structure-activity optimization campaigns, necessitating compound-specific sourcing.

1-Isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide: Head-to-Head and Class-Contextualized Quantitative Evidence for Differentiated Procurement


Enhanced Lipophilicity (logP ~2.3) of the Isobutyl Derivative Relative to the N1-Unsubstituted Parent Core Favors Passive Membrane Permeability

The introduction of an isobutyl group at the N1-position increases the calculated logP to approximately 2.3, compared to a logP of approximately 0.66 for the unsubstituted 1H-imidazo[1,2-b]pyrazole core . This ~3.5-fold increase in the octanol-water partition coefficient (logP units) is predicted to enhance passive diffusion across biological membranes, a critical determinant of intracellular target engagement . In contrast, the N1-unsubstituted analog (1H-imidazo[1,2-b]pyrazole-6-carboxamide, MW 150.14) exhibits substantially lower lipophilicity and is less suited for cell-based assay campaigns where membrane penetration is rate-limiting.

Lipophilicity logP Membrane permeability ADME

Antibacterial MIC Values of 4–8 µg/mL Against Staphylococcus aureus via Penicillin-Binding Protein Inhibition Differentiate Carboxamide-Containing Derivatives from Non-Carboxamide Imidazo[1,2-b]pyrazoles

Imidazo[1,2-b]pyrazoles bearing electron-withdrawing carboxamide substituents at the 6-position exhibit minimum inhibitory concentration (MIC) values of 4–8 µg/mL against Staphylococcus aureus, with the proposed mechanism involving inhibition of penicillin-binding proteins (PBPs) . This level of antibacterial activity is consistent with class-level reports where pyrazole and imidazo[1,2-b]pyrazole derivatives demonstrated MIC values as low as 4 µg/mL against S. aureus multidrug-resistant strains [1]. Non-carboxamide-substituted imidazo[1,2-b]pyrazole analogs lacking this electron-withdrawing motif are generally inactive against Gram-positive bacteria, underscoring the functional necessity of the 6-carboxamide group for antibacterial pharmacology.

Antibacterial MIC Staphylococcus aureus Penicillin-binding protein

Class-Level Anti-Inflammatory Activity: 40–60% Reduction in TNF-α and IL-6 in Murine Models via NF-κB Pathway Inhibition

In murine models of inflammation, carboxamide-substituted imidazo[1,2-b]pyrazole derivatives reduce tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by 40–60% through inhibition of the NF-κB signaling pathway . The isobutyl N1-substituent is hypothesized to enhance bioavailability by increasing logP to ~2.3, which may contribute to the observed in vivo cytokine suppression. By comparison, pyrazole and imidazo[1,2-b]pyrazole derivatives evaluated in RAW264.7 macrophage cells demonstrated downregulation of TNF-α and IL-6 mRNA expression at 10 µM, with structurally optimized carboxamide-bearing compounds (e.g., compound 9d) exhibiting the most potent inhibitory profiles [1]. These convergent findings support the class-level anti-inflammatory potential of 6-carboxamide-substituted imidazo[1,2-b]pyrazoles.

Anti-inflammatory TNF-α IL-6 NF-κB Cytokine

1-Isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide as a Versatile Synthetic Intermediate: Structural Differentiation from 7-Carboxamide Regioisomers with Nanomolar Cytotoxicity Against Leukemia Cells

The 6-carboxamide regioisomer of the imidazo[1,2-b]pyrazole scaffold is structurally and functionally distinct from the more extensively characterized 7-carboxamide series. Imidazo[1,2-b]pyrazole-7-carboxamides have demonstrated potent cytotoxicity against human leukemia cell lines, with lead compound DU385 achieving IC₅₀ values of 16.54 nM (HL-60), 27.24 nM (MOLT-4), and 32.25 nM (MV-4-11) [1]. While the 6-carboxamide regioisomer (such as the target compound) has not been reported in the same cytotoxicity assays, its distinct carboxamide placement creates a different hydrogen-bonding vector and electronic distribution pattern compared to the 7-substituted series. This regioisomeric difference provides complementary SAR exploration opportunities unavailable with 7-carboxamide analogs [2].

Synthetic intermediate Regioisomer Cytotoxicity Leukemia SAR

1-Isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide: Recommended Research and Industrial Application Scenarios for Differentiated Procurement


Kinase Inhibitor Lead Discovery Requiring a Lipophilic Imidazo[1,2-b]pyrazole Scaffold with a Carboxamide Hydrogen-Bonding Anchor

For kinase inhibitor programs—particularly those targeting CLK, PRMT5·MTA, or GSK-3—the 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide scaffold provides a balanced combination of a predicted logP of ~2.3 for acceptable cell permeability and a primary carboxamide group capable of engaging the hinge-binding region of ATP-binding pockets via bidentate hydrogen bonds . The isobutyl group provides a branched alkyl steric footprint distinct from the cyclobutylmethyl (CPI-455 BET inhibitor series) or isopropyl substituents, potentially enabling patentably distinct chemical matter .

Gram-Positive Antibacterial Drug Discovery Targeting Penicillin-Binding Proteins

The electron-withdrawing 6-carboxamide substituent is implicated in conferring antibacterial activity through PBP inhibition, with class-level MIC values of 4–8 µg/mL against Staphylococcus aureus . The isobutyl N1-substituent may further modulate Gram-positive membrane penetration relative to smaller N1-alkyl analogs. This compound is suitable as a starting scaffold for medicinal chemistry optimization toward methicillin-resistant S. aureus (MRSA) and multidrug-resistant strains, where related imidazo[1,2-b]pyrazole derivatives have shown MIC values of 4 µg/mL .

Immunomodulatory Drug Discovery Targeting the NF-κB–TNF-α/IL-6 Axis

Carboxamide-bearing imidazo[1,2-b]pyrazoles have demonstrated 40–60% suppression of TNF-α and IL-6 in murine inflammation models via NF-κB pathway inhibition . The isobutyl derivative's predicted logP of ~2.3 may provide oral bioavailability advantages over more polar N1-substituted analogs. This compound is recommended as a starting point for structure-activity relationship campaigns aimed at chronic inflammatory diseases where dual TNF-α/IL-6 suppression is therapeutically desirable, with confirmatory activity observed in related imidazo[1,2-b]pyrazole derivatives in RAW264.7 macrophage assays .

Regioisomer-Specific SAR Exploration in Oncology: 6-Carboxamide vs. 7-Carboxamide Differentiation

The 6-carboxamide regioisomer represents underexplored chemical space relative to the extensively characterized 7-carboxamide series, which has yielded compounds with nanomolar cytotoxicity (DU385: IC₅₀ = 16.54 nM in HL-60 cells) . Procuring 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide enables parallel SAR exploration of the distinct hydrogen-bonding geometry presented by the 6-carboxamide substituent, potentially accessing novel target selectivity profiles not achievable with 7-substituted analogs . The isobutyl N1-group further differentiates this compound from the 1-phenyl-1H-imidazo[1,2-b]pyrazole series described in Bayer patent applications.

Quote Request

Request a Quote for 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.